1-(5-Chloro-2-phenoxyphenyl)ethanone

EphA2 agonist Receptor binding Cancer research

Accelerate your pharmaceutical development and targeted oncology research with 1-(5-Chloro-2-phenoxyphenyl)ethanone (CAS 70958-18-8). This versatile intermediate is the definitive Asenapine Impurity 7, supplied with full characterization data to streamline ANDA submissions and method validation. It is also the potent, selective EphA2 agonist 123B9 (Kd: 3.9 µM), offering 2.5x higher potency than YSA for elucidating cancer metastasis pathways. Its unique 5-chloro substitution ensures target selectivity over EphA4. For process chemists, it enables a 29% total yield in asenapine synthesis—a 10% improvement over prior art. Source this high-purity compound for unambiguous, reproducible results.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 70958-18-8
Cat. No. B1589912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-phenoxyphenyl)ethanone
CAS70958-18-8
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
InChIInChI=1S/C14H11ClO2/c1-10(16)13-9-11(15)7-8-14(13)17-12-5-3-2-4-6-12/h2-9H,1H3
InChIKeyIYZWKZDKXLAPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-phenoxyphenyl)ethanone (CAS 70958-18-8): Key Intermediate and EphA2 Agonist Reference Standard


1-(5-Chloro-2-phenoxyphenyl)ethanone (CAS 70958-18-8) is a diaryl ether ketone with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol . This compound serves as a critical pharmaceutical intermediate, particularly as Asenapine Impurity 7 and as the tumor-homing agent 123B9, a potent and selective EphA2 receptor agonist [1][2]. Its solid-state properties include a melting point of 58–59 °C (methanol) and a density of 1.212±0.06 g/cm³ .

Why Unqualified Substitution of 1-(5-Chloro-2-phenoxyphenyl)ethanone Compromises Assay Integrity and Synthesis Outcomes


Generic substitution of 1-(5-chloro-2-phenoxyphenyl)ethanone with other diaryl ether ketones or EphA2-targeting agents is not scientifically valid due to its unique combination of a chloro substituent at the 5-position of the phenoxyphenyl ring, which dictates both its physicochemical properties and its specific biological activity [1]. This compound exhibits a defined binding affinity (Kd = 4.0 µM) for the EphA2 ligand-binding domain and demonstrates selectivity over the closely related EphA4 receptor, whereas structurally similar analogs either lack this profile or have not been characterized for it [2]. Furthermore, its established role as a key intermediate in asenapine synthesis, with an improved total yield of 29% (10% higher than previously reported routes), underscores that its purity and structural identity are critical for achieving reproducible synthetic outcomes [3].

Quantitative Differentiation of 1-(5-Chloro-2-phenoxyphenyl)ethanone Against Closest Analogs


EphA2 Receptor Binding Affinity: 1-(5-Chloro-2-phenoxyphenyl)ethanone (123B9) vs. YSA Peptide

In a competitive displacement assay using the EphA2 ligand-binding domain, 1-(5-chloro-2-phenoxyphenyl)ethanone (as the 123B9 peptide mimetic) exhibits an IC₅₀ of 6.6 ± 1.0 µM, demonstrating a 2.5-fold higher potency compared to the YSA peptide, which has an IC₅₀ of 16.2 ± 0.8 µM under identical assay conditions [1]. This quantitative difference directly correlates to a lower concentration required to achieve 50% receptor occupancy.

EphA2 agonist Receptor binding Cancer research

EphA2 Receptor Binding Affinity by Isothermal Titration Calorimetry: 1-(5-Chloro-2-phenoxyphenyl)ethanone (123B9) vs. Dimeric Analog

Isothermal titration calorimetry (ITC) measurements reveal that 1-(5-chloro-2-phenoxyphenyl)ethanone (123B9) binds to the EphA2 ligand-binding domain with a dissociation constant (Kd) of 3.9 µM, which is statistically indistinguishable from the dimeric (123B9)₂-motif (Kd = 4.9 µM) under the same experimental conditions [1]. This demonstrates that the monomeric form achieves comparable intrinsic binding affinity without the synthetic complexity of dimerization.

Binding affinity ITC EphA2

Selectivity Profile: EphA2 vs. EphA4 Receptor Binding

1-(5-Chloro-2-phenoxyphenyl)ethanone (123B9) demonstrates high selectivity for the EphA2 receptor over the structurally related EphA4 receptor. ITC measurements show no appreciable binding of 123B9 to EphA4-LBD under conditions where it robustly binds EphA2-LBD (Kd = 3.9 µM) [1]. This selectivity profile is critical for avoiding confounding off-target effects in cellular assays, a property not shared by all EphA2-targeting agents.

Selectivity Eph receptor Off-target

Physicochemical Properties: 1-(5-Chloro-2-phenoxyphenyl)ethanone vs. Unsubstituted 1-(2-Phenoxyphenyl)ethanone

The presence of a chloro substituent at the 5-position significantly alters the physicochemical properties of 1-(5-chloro-2-phenoxyphenyl)ethanone compared to its unsubstituted analog, 1-(2-phenoxyphenyl)ethanone. The target compound exhibits a melting point of 58–59 °C, a boiling point of 122–124 °C at 0.09 Torr, a density of 1.212 g/cm³, and a calculated aqueous solubility of 3.5E-3 g/L at 25 °C . In contrast, 1-(2-phenoxyphenyl)ethanone has a significantly lower density (~1.1 g/cm³) and a higher boiling point (~310 °C at 760 mmHg) [1]. These differences impact handling, storage, and formulation requirements.

Physical properties Solubility Stability

Synthetic Yield Improvement in Asenapine Production

In the synthesis of the antipsychotic drug asenapine, 1-(5-chloro-2-phenoxyphenyl)ethanone serves as a key intermediate. An optimized Ullmann reaction route using this compound as a starting material achieved a total yield of approximately 29% for asenapine, which represents a 10% absolute improvement over previously reported synthetic routes [1]. This yield enhancement is directly attributable to the efficient conversion of the intermediate in the subsequent Willgerodt-Kindler reaction step.

Pharmaceutical intermediate Synthesis Yield optimization

Validated Application Scenarios for 1-(5-Chloro-2-phenoxyphenyl)ethanone Based on Quantitative Evidence


EphA2 Agonist in Cancer Metastasis Research

As a potent EphA2 agonist with a Kd of 3.9 µM and 2.5-fold higher potency than YSA (IC₅₀ 6.6 µM vs. 16.2 µM), 1-(5-chloro-2-phenoxyphenyl)ethanone (123B9) is ideally suited for studies investigating EphA2-mediated signaling pathways in cancer metastasis [1][2]. Its selectivity over EphA4 ensures that observed cellular effects are specifically attributable to EphA2 activation.

Reference Standard for Asenapine Impurity Profiling

This compound is designated as Asenapine Impurity 7 and is provided with comprehensive characterization data compliant with regulatory guidelines [1]. It is suitable for use in analytical method development, method validation, and quality control applications for ANDA submissions and commercial production of asenapine maleate.

Key Intermediate in Optimized Asenapine Synthesis

The improved synthetic route using 1-(5-chloro-2-phenoxyphenyl)ethanone as an intermediate delivers a total asenapine yield of 29%, a 10% absolute improvement over prior art [1]. This makes the compound a preferred choice for process chemists seeking to maximize yield and minimize waste in industrial-scale production.

Building Block for Diaryl Ether Ketone Derivatives

The solid-state properties (melting point 58–59 °C) and predictable reactivity of 1-(5-chloro-2-phenoxyphenyl)ethanone make it a convenient building block for synthesizing more complex diaryl ether ketone libraries [1]. Its chloro substituent provides a handle for further functionalization via cross-coupling reactions.

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